An In-depth Technical Guide to Bilaid B: A Fungal Tetrapeptide Targeting the µ-Opioid Receptor
An In-depth Technical Guide to Bilaid B: A Fungal Tetrapeptide Targeting the µ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilaid B is a naturally occurring tetrapeptide first isolated from an Australian estuarine strain of the fungus Penicillium sp. (MST-MF667). It is a member of the bilaid family of peptides, which are characterized by a unique, alternating L-D-L-D stereochemical arrangement of their amino acid residues. Structurally, Bilaid B is identified as H-L-Phe-D-Val-L-Val-D-Tyr-OH.[1] This novel structure has garnered interest in the field of pharmacology, particularly for its interaction with the µ-opioid receptor (MOPr), the primary target for major analgesic drugs like morphine. While Bilaid B itself is a weak agonist at the MOPr, its discovery has provided a valuable scaffold for the development of more potent and functionally selective opioid receptor modulators, such as the synthetic analog bilorphin.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Bilaid B.
Chemical Structure and Physicochemical Properties
Bilaid B is a linear tetrapeptide with the sequence Phenylalanine-Valine-Valine-Tyrosine. A key distinguishing feature is its alternating stereochemistry (L-Phe, D-Val, L-Val, D-Tyr), which is uncommon among naturally occurring peptides and sets it apart from endogenous opioid peptides.[1]
Table 1: Chemical and Physicochemical Properties of Bilaid B
| Property | Value | Reference(s) |
| IUPAC Name | L-phenylalanyl-D-valyl-L-valyl-D-tyrosine | |
| Synonyms | H-FVVY-OH; H-L-Phe-D-Val-L-Val-D-Tyr-OH | |
| CAS Number | 2393866-06-1 | |
| Molecular Formula | C₂₈H₃₈N₄O₆ | |
| Molecular Weight | 526.62 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and Methanol | |
| Purity (typical) | ≥95% | |
| Storage Temperature | -20°C | |
| Source | Penicillium sp. MST-MF667 |
Spectroscopic and Analytical Data
The structure of Bilaid B was elucidated using a combination of spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Key Spectroscopic Data for Bilaid B
| Technique | Data Summary |
| HRMS (ESI) | Provides the exact mass and molecular formula (C₂₈H₃₈N₄O₆), confirming the elemental composition. |
| 1D NMR (¹H, ¹³C) | Reveals the number and types of protons and carbons, consistent with the four amino acid residues (Phe, Val, Val, Tyr). |
| 2D NMR (COSY, HMBC) | Establishes the connectivity between protons and carbons, confirming the amino acid sequence and the overall peptide backbone structure. |
| Chiral Analysis | Advanced analytical techniques (e.g., Marfey's analysis) were used to determine the L-D-L-D stereochemical configuration of the amino acids. |
Note: Specific spectral data such as chemical shifts (δ) and coupling constants (J) are detailed in the primary literature and its supplementary information. This data is crucial for the de novo structural confirmation.
Biological Activity and Mechanism of Action
Bilaid B functions as an agonist at the µ-opioid receptor (MOPr). Its binding affinity is in the low micromolar range, classifying it as a weak agonist compared to endogenous opioids or clinical analgesics. The discovery of Bilaid B and its analogs was significant because it led to the rational design of bilorphin, a potent and selective MOPr agonist with a G protein signaling bias.
Table 3: Biological Activity of Bilaid B at the µ-Opioid Receptor
| Assay | Parameter | Value (Bilaid B) | Notes |
| Radioligand Binding Assay | Kᵢ | Low micromolar | This value indicates a relatively low affinity for the µ-opioid receptor. The primary research notes this weakness, which prompted the development of more potent analogs. |
| G Protein Activation Assay | Activity | Weak Agonist | While specific EC₅₀ values for Bilaid B are not prominently reported, its classification as a weak agonist implies it is capable of inducing G protein signaling upon binding to the MOPr, albeit with low potency and/or efficacy. The focus of detailed signaling studies shifted to the more potent analog, bilorphin. |
| β-Arrestin Recruitment Assay | Activity | Not reported | Data on the ability of Bilaid B to recruit β-arrestin is not available in the primary literature. Studies on the analog bilorphin show it has very low β-arrestin recruitment, suggesting a G protein bias. It is plausible that Bilaid B shares this characteristic, but this has not been explicitly demonstrated. |
Signaling Pathway
The µ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit modulates ion channels, notably activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This net effect leads to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effects of opioids.
A second major pathway involves the recruitment of β-arrestin proteins to the activated receptor. This process is crucial for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling. It is hypothesized that the G protein pathway is primarily responsible for analgesia, while the β-arrestin pathway is linked to many of the undesirable side effects of opioids, such as respiratory depression and constipation. Compounds that selectively activate the G protein pathway over the β-arrestin pathway are known as "biased agonists" and are a major focus of modern drug development. While Bilaid B's bias profile is not fully characterized, its derivative, bilorphin, is a potent G protein-biased agonist.
Experimental Protocols
The following sections outline the generalized methodologies for the key experiments used in the characterization of Bilaid B, based on standard practices in the field and details from the primary literature.
Isolation and Purification of Bilaid B
The isolation of Bilaid B from Penicillium sp. MST-MF667 involves a multi-step extraction and chromatographic purification process.
Methodology:
-
Culturing: The fungus Penicillium sp. MST-MF667 is grown in a suitable liquid or solid medium to generate sufficient biomass.
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent (e.g., ethyl acetate or methanol) to isolate secondary metabolites.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning (e.g., between hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
Chromatography: The bioactive fraction is then subjected to a series of chromatographic steps. This typically includes an initial separation by size-exclusion or normal-phase column chromatography, followed by purification using reversed-phase high-performance liquid chromatography (HPLC) to yield pure Bilaid B.
-
Structure Elucidation: The structure of the purified compound is confirmed using HRMS and 1D/2D NMR spectroscopy.
µ-Opioid Receptor Radioligand Displacement Assay
This assay is used to determine the binding affinity (Kᵢ) of Bilaid B for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells) are prepared.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO).
-
Competition: Increasing concentrations of the unlabeled test compound (Bilaid B) are added to the wells.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat.
-
Detection: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Bilaid B. The IC₅₀ (the concentration of Bilaid B that displaces 50% of the radioligand) is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation.
G Protein Activation Assay (GIRK Channel Electrophysiology)
This functional assay measures the ability of Bilaid B to activate G protein signaling by recording the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in neurons that natively express MOPr, such as those in the locus coeruleus (LC).
Methodology:
-
Cell Preparation: Brain slices containing the locus coeruleus are prepared from rats, or a suitable cell line (e.g., AtT20 cells) expressing MOPr and GIRK channels is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Drug Application: Bilaid B is applied to the cell via perfusion at various concentrations.
-
Current Measurement: Activation of GIRK channels by the Gβγ subunits released upon MOPr activation results in an outward potassium current, which is recorded by the patch-clamp amplifier.
-
Data Analysis: The magnitude of the outward current is measured at each concentration of Bilaid B. A dose-response curve is constructed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of Bilaid B for G protein activation.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the µ-opioid receptor upon agonist stimulation, a key step in receptor desensitization and β-arrestin-mediated signaling.
Methodology:
-
Cell Line: A cell line (e.g., HEK293) is co-transfected with constructs for the µ-opioid receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Setup: The cells are plated in a multi-well plate.
-
Ligand Stimulation: The cells are treated with increasing concentrations of Bilaid B.
-
Substrate Addition: A substrate for the luciferase (e.g., coelenterazine h) is added.
-
BRET Measurement: The luciferase emits light, which, if the donor and acceptor are in close proximity (i.e., β-arrestin is recruited to the receptor), will excite the YFP acceptor, causing it to emit light at a different wavelength. The ratio of the light emitted by the acceptor to the light emitted by the donor is measured.
-
Data Analysis: An increase in the BRET ratio indicates β-arrestin recruitment. A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ for this effect.
Conclusion
Bilaid B represents an intriguing class of natural products with a unique chemical structure and a defined biological target. Although its own potency at the µ-opioid receptor is modest, its discovery has been instrumental in guiding the development of novel, synthetically accessible, and highly potent biased agonists like bilorphin. As a research tool, Bilaid B and its analogs are valuable for probing the molecular mechanisms of µ-opioid receptor signaling and for advancing the design of next-generation analgesics with improved side-effect profiles. Further investigation into the structure-activity relationships of the bilaid scaffold may yet uncover new therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins | Springer Nature Experiments [experiments.springernature.com]
- 3. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
